molecular formula C35H53N3O4 B12727684 Einecs 302-168-3 CAS No. 94094-67-4

Einecs 302-168-3

Cat. No.: B12727684
CAS No.: 94094-67-4
M. Wt: 579.8 g/mol
InChI Key: AOPGZDBGIMVENR-UHFFFAOYSA-N
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Description

Einecs 302-168-3, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant historical and industrial importance, particularly in the context of military applications and mining.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration is typically carried out in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed and nitrated in a controlled environment. The process is carefully monitored to prevent any uncontrolled reactions, given the explosive nature of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

    Reduction: It can be reduced to form various amines.

    Oxidation: It can be oxidized to form different nitro compounds.

    Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.

    Substitution: Various nucleophiles can be used to replace the nitro groups under specific conditions.

Major Products

The major products formed from these reactions include various amines, nitro compounds, and substituted derivatives of 2,4,6-trinitrotoluene.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications:

    Chemistry: It is used as a standard explosive in various chemical studies and experiments.

    Biology: Research is conducted on its effects on biological systems, particularly its toxicity and environmental impact.

    Medicine: Studies are conducted on its potential use in medical applications, although its toxicity limits its use.

    Industry: It is widely used in the mining industry for blasting and in military applications as an explosive.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid decomposition and gas formation result in a powerful explosion.

Comparison with Similar Compounds

2,4,6-trinitrotoluene is often compared with other nitroaromatic compounds such as:

  • 2,4-dinitrotoluene
  • 1,3,5-trinitrobenzene
  • Nitroglycerin

Uniqueness

2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other explosives like nitroglycerin, which is more sensitive to shock and temperature changes. Its stability makes it a preferred choice for military and industrial applications.

Similar Compounds

  • 2,4-dinitrotoluene : Less explosive but used in the synthesis of other chemicals.
  • 1,3,5-trinitrobenzene : Similar explosive properties but less commonly used.
  • Nitroglycerin : More powerful but less stable and more sensitive to handling.

Properties

CAS No.

94094-67-4

Molecular Formula

C35H53N3O4

Molecular Weight

579.8 g/mol

IUPAC Name

1-[3-(dimethylamino)propylamino]-4-(2-ethylhexylamino)anthracene-9,10-dione;2-ethylhexanoic acid

InChI

InChI=1S/C27H37N3O2.C8H16O2/c1-5-7-11-19(6-2)18-29-23-15-14-22(28-16-10-17-30(3)4)24-25(23)27(32)21-13-9-8-12-20(21)26(24)31;1-3-5-6-7(4-2)8(9)10/h8-9,12-15,19,28-29H,5-7,10-11,16-18H2,1-4H3;7H,3-6H2,1-2H3,(H,9,10)

InChI Key

AOPGZDBGIMVENR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC1=C2C(=C(C=C1)NCCCN(C)C)C(=O)C3=CC=CC=C3C2=O.CCCCC(CC)C(=O)O

Origin of Product

United States

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